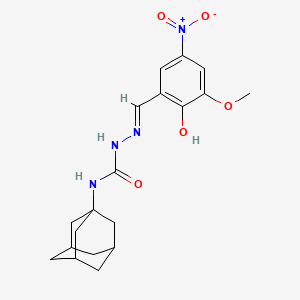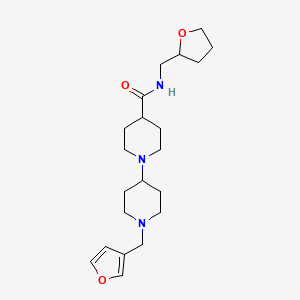![molecular formula C23H26ClN3O4 B6099175 1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B6099175.png)
1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine, also known as MPP, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. MPP belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine is not fully understood, but it is believed to act through modulation of various signaling pathways. This compound has been found to inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. It has also been found to activate the AMPK pathway, which plays a crucial role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, this compound has been found to improve glucose and lipid metabolism and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine has several advantages for lab experiments. It is a stable compound, easy to synthesize, and has been extensively studied for its biological activities. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for research on 1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine. One direction is to investigate its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety. Additionally, the development of more potent and selective analogs of this compound could lead to the development of more effective therapeutic agents.
Synthesemethoden
1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine can be synthesized by a multi-step process involving the reaction of 2-pyridinemethanol with 4-methoxybenzyl bromide to form 4-methoxybenzyl-2-pyridinemethanol. This intermediate is then reacted with 2-furoyl chloride to form this compound. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, anti-cancer, anti-tumor, and anti-microbial activities. This compound has also been found to be effective in the treatment of diabetes, cardiovascular diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4.ClH/c1-28-19-5-7-20(8-6-19)29-17-21-9-10-22(30-21)23(27)26-14-12-25(13-15-26)16-18-4-2-3-11-24-18;/h2-11H,12-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTBPPBDHFYDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCN(CC3)CC4=CC=CC=N4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-dichlorobenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6099092.png)
![1-(2-fluorobenzyl)-N-methyl-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinamine](/img/structure/B6099095.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6099097.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]acetamide](/img/structure/B6099100.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6099111.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)


![3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6099147.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6099150.png)
![N-allyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6099157.png)
![2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6099169.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6099181.png)
![1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6099191.png)